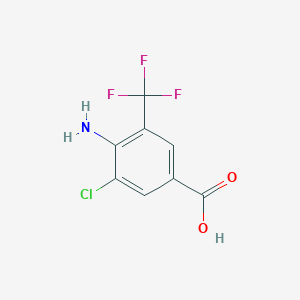

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Vue d'ensemble

Description

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzoic acid core. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mécanisme D'action

Target of Action

The primary target of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is the respiratory system

Mode of Action

It is suggested that the compound may interact with its targets through processes such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the structure and function of the target molecules.

Biochemical Pathways

The compound’s interaction with its targets could potentially affect various biochemical pathways. For instance, the nucleophilic substitution reactions at the benzylic position could lead to changes in the structure of the target molecules, thereby affecting their function and the pathways they are involved in .

Result of Action

It is suggested that the compound could havecytotoxic activity , potentially making it useful as an anti-cancer agent.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. , and it should be used only outdoors or in a well-ventilated area. These precautions suggest that the compound’s action could be influenced by factors such as air quality and ventilation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid typically involves the reduction of 3-chloro-4-nitrobenzotrifluoride. The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst . The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-100°C.

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as water or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.

Major Products:

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Applications De Recherche Scientifique

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparaison Avec Des Composés Similaires

4-Amino-3-chlorobenzotrifluoride: Similar structure but lacks the carboxylic acid group.

4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the amino and chloro groups.

Uniqueness: 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .

Activité Biologique

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid, commonly referred to as 4-AC5-F3, is a benzoic acid derivative characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The molecular formula of 4-AC5-F3 is C₈H₅ClF₃NO₂, with a molecular weight of 239.58 g/mol. This article reviews the biological activities associated with this compound, highlighting its antibacterial properties, potential in drug development, and other pharmacological implications.

Chemical Structure and Properties

The unique arrangement of functional groups in 4-AC5-F3 contributes to its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that 4-AC5-F3 exhibits notable antibacterial properties. In vitro studies have demonstrated its efficacy against various Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that 4-AC5-F3 could serve as a lead compound for the development of new antibacterial agents, particularly in light of rising antibiotic resistance.

Pharmacological Applications

4-AC5-F3 is primarily recognized as an intermediate in the synthesis of mabuterol, a medication used for treating asthma and other respiratory conditions. Its role in drug development is significant due to its structural similarity to other biologically active compounds.

Case Study: Mabuterol Synthesis

- Objective : To evaluate the efficiency of 4-AC5-F3 as an intermediate in the synthesis of mabuterol.

- Methodology : Multi-step organic reactions were employed, with yields exceeding 85% in optimal conditions.

- Results : The synthesized mabuterol demonstrated comparable efficacy to commercially available bronchodilators.

Anti-Cancer Activity

Emerging studies suggest that derivatives of 4-AC5-F3 may possess anti-cancer properties. Research indicates that certain analogs exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 4-AC5-F3 Derivative A | MCF-7 | 15.2 |

| 4-AC5-F3 Derivative B | A549 | 12.8 |

These findings warrant further investigation into the structure-activity relationship (SAR) of 4-AC5-F3 derivatives to optimize their anti-cancer efficacy.

The precise mechanism by which 4-AC5-F3 exerts its biological effects remains an area of active research. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Additionally, its trifluoromethyl group may enhance interactions with target proteins through hydrophobic interactions.

Propriétés

IUPAC Name |

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLSLGVFHCTZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405171 | |

| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95656-52-3 | |

| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.